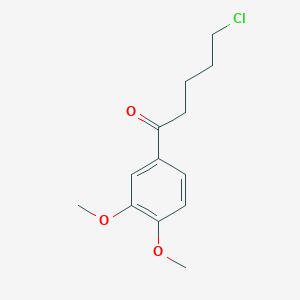

1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane

Description

Properties

IUPAC Name |

5-chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-16-12-7-6-10(9-13(12)17-2)11(15)5-3-4-8-14/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOJBPHSFAMJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645200 | |

| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33245-77-1 | |

| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33245-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane. This compound, identified by the CAS number 33245-77-1, is a halogenated ketone with a dimethoxyphenyl group, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide will delve into its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its reactivity and potential pharmacological relevance.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary alkyl chloride, a ketone carbonyl group, and an electron-rich dimethoxy-substituted aromatic ring. This combination of functional groups makes it a valuable precursor for a variety of chemical transformations, allowing for the introduction of this molecular fragment into larger, more complex structures. The presence of the 3,4-dimethoxyphenyl moiety, a common feature in many biologically active compounds, further highlights its potential as a building block in the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

Based on available data and structural analysis, the key properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 33245-77-1 | |

| Molecular Formula | C₁₃H₁₇ClO₃ | , |

| Molecular Weight | 256.73 g/mol | , |

| Hazard Statement | Irritant |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich veratrole then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the final product.

An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane (CAS No. 33245-77-1): A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a pivotal chemical intermediate in the synthesis of pharmacologically active molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its significant application as a precursor to the α1-adrenergic receptor antagonist, Naftopidil.

Introduction: A Building Block of Therapeutic Importance

This compound, with the CAS number 33245-77-1, is an organic compound whose significance lies not in its own biological activity, but in its role as a versatile precursor in multi-step organic synthesis.[1][][3] Its structure, featuring a reactive chloropentanoyl chain attached to a dimethoxy-substituted phenyl ring, makes it an ideal starting material for the construction of more complex molecular architectures. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, and the terminal chloro group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups.

The primary and most well-documented application of this intermediate is in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[4] Understanding the chemistry and properties of this key intermediate is therefore crucial for process development, optimization, and quality control in the manufacturing of Naftopidil and potentially other novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 33245-77-1 | [1] |

| Molecular Formula | C13H17ClO3 | [1] |

| Molecular Weight | 256.73 g/mol | [1][][3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Purity | ≥95% (Commercially available) |

Analytical Characterization:

While specific, publicly available spectra for this compound are scarce, the expected spectral data based on its structure are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy group protons (as singlets), and the aliphatic protons of the pentanoyl chain (as multiplets). The methylene group adjacent to the chlorine atom would likely appear as a triplet at the most downfield position among the aliphatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bearing methoxy groups), the methoxy carbons, and the five carbons of the pentanoyl chain.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the carbonyl (C=O) stretching of the ketone, C-O stretching of the methoxy groups, C-H stretching of the aromatic and aliphatic groups, and a C-Cl stretching vibration.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve cleavage of the pentanoyl chain.

Synthesis Protocol: A Mechanistic Approach to Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme:

Caption: Friedel-Crafts Acylation for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with an inert, anhydrous solvent such as dichloromethane (DCM). A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is then added to the solvent and the resulting suspension is cooled in an ice bath.

-

Addition of Acyl Chloride: 5-Chlorovaleryl chloride is added dropwise to the stirred suspension of the Lewis acid. This forms the reactive acylium ion complex.

-

Addition of Veratrole: A solution of 1,2-dimethoxybenzene (veratrole) in the anhydrous solvent is added dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality and Trustworthiness in the Protocol:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Controlled Addition and Temperature: The dropwise addition of reagents and maintaining a low temperature at the initial stages are crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Stoichiometry of Lewis Acid: A slight excess of the Lewis acid is often used to ensure complete reaction, as some of it may be complexed with the carbonyl group of the product.

-

Quenching and Workup: The specific workup procedure is designed to effectively break down the product-catalyst complex, remove unreacted starting materials and byproducts, and isolate the desired product in a pure form.

Application in Drug Development: The Synthesis of Naftopidil

The primary utility of this compound in drug development is as a key intermediate in the synthesis of Naftopidil.

Naftopidil Synthesis Workflow:

Caption: The role of the title compound in Naftopidil synthesis.

In this synthesis, the terminal chlorine atom of this compound is displaced by the secondary amine of 1-(2-methoxyphenyl)piperazine via a nucleophilic substitution reaction. This step is followed by the reduction of the ketone to a hydroxyl group to yield Naftopidil.

Mechanism of Action of Naftopidil:

Naftopidil is a selective antagonist of α1-adrenergic receptors, with a particularly high affinity for the α1D subtype.[5] These receptors are found in the smooth muscle of the prostate, bladder neck, and blood vessels.[6]

Signaling Pathway:

Caption: How Naftopidil alleviates symptoms of BPH.

In patients with BPH, the enlarged prostate constricts the urethra, leading to lower urinary tract symptoms (LUTS).[6] By blocking the α1D-adrenergic receptors in the prostatic smooth muscle, Naftopidil leads to muscle relaxation, which reduces the pressure on the urethra and alleviates the symptoms of BPH.[6] Some studies also suggest that Naftopidil may have a weak calcium channel blocking activity, which could contribute to its blood pressure-lowering effects observed in some patients.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, most notably for its role in the synthesis of the BPH drug Naftopidil. Its synthesis via Friedel-Crafts acylation is a classic and reliable method. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and pharmaceutical scientists working on the development of new therapeutics. The continued exploration of the reactivity of this intermediate may lead to the discovery of novel drug candidates with diverse pharmacological activities.

References

-

Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (2011). Therapeutics and Clinical Risk Management, 7, 247-253. Available at: [Link]

-

This compound. Rieke Metals. Available at: [Link]

-

[Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. (1999). Nihon Yakurigaku Zasshi, 114(5), 321-329. Available at: [Link]

-

Naftopidil. Wikipedia. Available at: [Link]

-

This compound. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. Available at: [Link]

-

This compound. Maina Technology Mall. Available at: [Link]

-

1-Chloro-3-methoxycyclopentane. PubChem. Available at: [Link]

-

1-Chloro-5,5-dimethylhexane. PubChem. Available at: [Link]

-

(Chloro)phenyl cyclohexane. PubChem. Available at: [Link]

-

Cyclohexene, 1-chloro-5-(1-chloroethenyl)-. PubChem. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)-5-ethoxypentane-1,3-dione. PubChem. Available at: [Link]

-

CID 139433957. PubChem. Available at: [Link]

-

1-chloropentane. PubChem. Available at: [Link]

-

1-chloro-5-methoxypentane. PubChem. Available at: [Link]

-

Cyclohexene, 1-chloro-5-(1-chloroethenyl)-. U.S. Environmental Protection Agency. Available at: [Link]

-

This compound. Rieke Metals. Available at: [Link]

-

Benzene, 1-chloro-2-ethoxy-. NIST WebBook. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of dimethoxy diphenyl silane. ResearchGate. Available at: [Link]

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1349. Available at: [Link]

-

Phospholipid synthesis: Oxazaphospholanes and dioxaphospholanes as intermediates. (1985). Journal of Lipid Research, 26(1), 92-97. Available at: [Link]

- Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. Google Patents.

- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. Google Patents.

- Bepaidic acid intermediate and synthesis method thereof. Google Patents.

- Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. Google Patents.

-

1-Chloropentane. SpectraBase. Available at: [Link]

Sources

1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane molecular weight and formula

An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane

Introduction

This compound is a chemical compound that belongs to the family of aromatic ketones and alkyl halides. Its structure, featuring a substituted benzene ring, a ketone functional group, and a terminal chloroalkane chain, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, particularly for professionals in research and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in experimental settings.

| Property | Value |

| Molecular Formula | C13H17ClO3[1] |

| Molecular Weight | 256.73 g/mol [1] |

| CAS Number | 33245-77-1[1] |

| MDL Number | MFCD07700116[1] |

Synthesis and Mechanistic Insights

While specific proprietary synthesis methods may vary, a logical and common approach for the preparation of this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: 1,2-Dimethoxybenzene + 5-Chlorovaleryl Chloride --(AlCl₃)--> this compound

Causality of Experimental Choices:

-

1,2-Dimethoxybenzene: The two methoxy groups are ortho- and para-directing activators, making the benzene ring nucleophilic and prone to electrophilic aromatic substitution. The substitution will predominantly occur at the para position to the methoxy groups due to less steric hindrance.

-

5-Chlorovaleryl Chloride: This acyl chloride provides the five-carbon chain with the terminal chlorine and the electrophilic carbonyl carbon for the acylation reaction.

-

Aluminum Chloride (AlCl₃): As a Lewis acid, it coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack by the activated benzene ring.

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: The dimethoxybenzene moiety is present in numerous pharmacologically active compounds. The ketone and alkyl chloride functional groups can be further modified to introduce new functionalities or to build larger molecular scaffolds. For instance, the terminal chlorine is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, or thioether linkages.

-

Probing Molecular Interactions: This compound could be used as a starting material to synthesize molecular probes for studying biological targets, where the dimethoxyphenyl group might interact with a specific binding pocket.

Handling and Safety Precautions

Based on available safety data, this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.[1]

-

Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a compound with well-defined physicochemical properties. Its molecular structure presents opportunities for its use as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Understanding its synthesis via established methods like Friedel-Crafts acylation and adhering to proper safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Rieke Metals. This compound. [Link]

Sources

Purity and characterization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane

An In-depth Technical Guide to the Purity and Characterization of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane

Introduction

This compound is a functionalized aryl ketone, a class of molecules that serve as crucial building blocks in organic synthesis. Its bifunctional nature, possessing both a reactive alkyl chloride and a modifiable ketone group, makes it a valuable intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. The precise control over its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous characterization of this compound. It moves beyond a simple recitation of methods to explain the underlying principles and rationale, ensuring a robust and reproducible approach to obtaining and verifying a high-purity final product.

Synthesis and Impurity Profile: A Mechanistic Perspective

The most direct and reliable method for synthesizing this compound is through a Friedel-Crafts acylation.[1][2][3] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

The Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds by treating 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the acyl chloride (5-chlorovaleryl chloride), polarizing the C-Cl bond.[4] This facilitates the cleavage of the bond to form a highly electrophilic and resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are activating and ortho-, para-directing. The acylation occurs predominantly at the para position to the methoxy groups due to less steric hindrance.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product, this compound.

Anticipated Impurity Profile: A thorough understanding of the reaction mechanism allows for the prediction of potential impurities:

-

Unreacted Starting Materials: Residual 1,2-dimethoxybenzene and 5-chlorovaleryl chloride.

-

Polysubstituted Products: Although the ketone product is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation, trace amounts of di-acylated products may form under harsh conditions.[3]

-

Isomeric Products: While the 4-position is favored, minor amounts of acylation at the 3-position (ortho to a methoxy group) could occur.

-

Hydrolysis Products: Reaction of 5-chlorovaleryl chloride with trace moisture can produce 5-chlorovaleric acid.

-

Residual Catalyst and Solvents: Incomplete quenching and workup can leave traces of aluminum salts and reaction solvents (e.g., dichloromethane, nitrobenzene).

Purification Strategies: Isolating the Target Compound

Achieving high purity necessitates a carefully chosen purification strategy. For a solid compound like this compound, recrystallization and column chromatography are the most effective methods.

Workflow for Purification and Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a key chemical intermediate with significant potential in organic synthesis and drug discovery. The document details its nomenclature, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and explores its applications as a precursor to pharmacologically active scaffolds, such as chalcones. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the handling, synthesis, and strategic application of this versatile compound.

Nomenclature and Chemical Identification

The compound is systematically named according to IUPAC standards, ensuring unambiguous identification in a global scientific context.

-

IUPAC Name : this compound.

-

Synonyms : 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one, 5-chloro-1-(3,4-dimethoxyphenyl)-1-pentanone.

-

CAS Number : 33245-77-1.

-

MDL Number : MFCD07700116.

Chemical Structure Diagram

Caption: Step-by-step workflow for the synthesis via Friedel-Crafts acylation.

Detailed Step-by-Step Methodology

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

5-Chlorovaleroyl chloride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Protocol:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., Argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the suspension to 0-5°C using an ice bath.

-

Acyl Chloride Addition : Dissolve 5-chlorovaleroyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10°C.

-

Substrate Addition : After the addition is complete, dissolve 1,2-dimethoxybenzene (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

-

Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching : Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction and Washing : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for more complex, biologically active molecules. [1]The combination of a reactive chloroalkane at one end and an aromatic ketone at the other makes it an ideal precursor for a variety of derivatives.

Role as a Chalcone Precursor

One of the most significant applications is in the synthesis of chalcone derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. [2][3][4][5][6] The title compound can be used to synthesize advanced chalcone analogues. The terminal chloro group can be converted to other functional groups (e.g., an azide for click chemistry, an amine, or a phosphonium salt for Wittig reactions) prior to a base-catalyzed aldol condensation with an appropriate aldehyde to form the chalcone backbone. The 3,4-dimethoxyphenyl moiety is a common feature in many potent bioactive molecules, contributing to target binding and favorable pharmacokinetic properties.

Drug Development Pathway

Caption: Potential synthetic pathways from the title compound to diverse bioactive molecules.

Safety and Handling

As with any chlorinated organic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar molecules suggest the following precautions:

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. [7]Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hazards : May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature provide a direct route to valuable and complex molecular scaffolds. For researchers and drug development professionals, understanding the properties and synthetic utility of this compound opens doors to new libraries of potential therapeutic agents, particularly in the promising field of chalcone-based drug discovery.

References

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Salehi, B., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules. Retrieved January 18, 2026, from [Link]

-

Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Retrieved January 18, 2026, from [Link]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 18, 2026, from [Link]

-

Zhang, R., et al. (2020). Chalcone: A Privileged Structure in Medicinal Chemistry. European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

-

Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matrixscientific.com [matrixscientific.com]

Solubility Profile of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane in Organic Solvents

An In-depth Technical Guide for Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a compound featuring a combination of functional groups that present a unique and instructive solubility challenge. By integrating theoretical principles with actionable experimental protocols, this document serves as a robust resource for researchers, chemists, and formulation scientists. We will deconstruct the molecule's structure to predict its behavior, outline systematic methodologies for empirical solubility determination, and discuss the interpretation of results to guide solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a viable drug candidate. Poor solubility can impede absorption, leading to low bioavailability and therapeutic failure.[2] Furthermore, understanding a compound's solubility profile is essential for practical laboratory operations, including purification, crystallization, and the preparation of solutions for analytical testing.[1][3][4]

This compound (MW: 256.73 g/mol [5], CAS: 33245-77-1) is a multi-functionalized organic molecule. Its structure, featuring an aromatic ketone, ether linkages, and an alkyl chloride chain, suggests a nuanced interaction with solvents of varying polarities. This guide aims to provide a predictive framework and an empirical methodology to fully characterize its solubility.

Molecular Structure Analysis and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[2][6][7] An analysis of the key structural motifs of this compound allows for a robust initial prediction of its solubility.

-

Aromatic Ketone and Ether Groups: The core of the molecule consists of a 3,4-dimethoxyphenyl ketone. The carbonyl (C=O) group is highly polar, making it a strong dipole-dipole interaction site and a hydrogen bond acceptor.[8][9] The two methoxy (-OCH₃) ether groups also contribute to polarity and can act as hydrogen bond acceptors. These features suggest good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and moderate solubility in polar protic solvents (e.g., ethanol, methanol).

-

Alkyl Chloride Chain: The five-carbon chain terminating in a chlorine atom (-C₅H₉Cl) introduces significant non-polar, hydrophobic character. This alkyl portion will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces. The chlorine atom adds a slight dipole but does not enable hydrogen bonding.

-

Overall Polarity: The molecule possesses a balanced, or amphipathic, character. It is neither extremely polar nor entirely non-polar. Consequently, its water solubility is expected to be very low, as the large hydrophobic regions (the benzene ring and the pentyl chain) dominate over the polar functional groups.[8][9][10] The optimal solvents are likely to be those of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility

While theoretical prediction is invaluable, empirical testing is required for definitive characterization. A systematic approach, starting with qualitative screening followed by quantitative analysis, is the most efficient and resource-effective strategy.

Workflow for Systematic Solubility Assessment

The following workflow provides a logical progression for testing solubility across a spectrum of solvents, yielding information on both polarity and the presence of ionizable groups.

Caption: Systematic workflow for qualitative solubility analysis.

Protocol 1: Qualitative Solubility Screening

This protocol provides a rapid assessment of solubility in a range of common laboratory solvents.

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in various solvents.

Materials:

-

This compound

-

Vials or small test tubes (1-2 mL capacity)

-

Vortex mixer

-

Solvents: Water, 5% HCl, 5% NaOH, Hexane, Toluene, Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Ethanol, Methanol.

Procedure:

-

Preparation: Place approximately 5-10 mg of the compound into each labeled vial.

-

Solvent Addition: Add 1 mL of the first solvent to the corresponding vial.

-

Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: A clear, homogenous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid material remains largely unchanged.

-

-

Record: Note the observation in a laboratory notebook.

-

Repeat: Repeat steps 2-5 for each solvent in the test panel.

Protocol 2: Quantitative Determination via Equilibrium Shake-Flask Method

This method determines the equilibrium solubility, providing a precise concentration value (e.g., in mg/mL or mol/L).[6]

Objective: To quantify the maximum dissolved concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Supersaturation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for 24-48 hours.[6] This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a 0.45 µm syringe filter and discard the first few drops (to saturate the filter membrane). Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the compound's concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Predicted Solubility Data and Interpretation

Based on the structural analysis, the following table summarizes the predicted solubility behavior of this compound. Empirical data from the protocols above would be used to populate and refine this table.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale for Interaction |

| Non-Polar | Hexane | 0.1 | Sparingly Soluble | Van der Waals interactions with the alkyl chloride chain are present, but insufficient to overcome solute-solute forces. |

| Toluene | 2.4 | Soluble | π-stacking with the dimethoxybenzene ring and dispersion forces provide favorable interactions. | |

| Polar Aprotic | Dichloromethane | 3.1 | Freely Soluble | Strong dipole-dipole interactions with the ketone and ether groups; effectively solvates the entire molecule. |

| Diethyl Ether | 2.8 | Soluble | Good balance of polar (ether) and non-polar (ethyl) character to interact with different parts of the solute. | |

| Acetone | 5.1 | Freely Soluble | Strong dipole-dipole interactions with the highly polar carbonyl group of the solute. | |

| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | Excellent solvent for molecules with ether linkages due to its similar structure and strong dipole. | |

| Polar Protic | Ethanol | 4.3 | Soluble | Can act as a hydrogen bond acceptor for the solute's carbonyl/ether oxygens and has a non-polar ethyl group. |

| Methanol | 5.1 | Moderately Soluble | More polar than ethanol; its strong hydrogen bonding network is less effectively disrupted by the large solute. | |

| Aqueous | Water | 10.2 | Insoluble | The large hydrophobic regions of the solute cannot be overcome by the polar functional groups.[8][10] |

Visualizing Solute-Solvent Interactions

The solubility of the compound is dictated by the sum of its intermolecular interactions with the solvent molecules. Different solvents engage different functional groups on the molecule.

Caption: Key intermolecular forces driving solubility.

Conclusion and Recommendations

The solubility profile of this compound is governed by its amphipathic nature. It is predicted to be highly soluble in polar aprotic solvents of intermediate polarity, such as Dichloromethane, Acetone, and Tetrahydrofuran , which can effectively solvate both its polar carbonyl/ether moieties and its non-polar hydrocarbon structure. Aromatic solvents like Toluene are also expected to be effective. Conversely, solubility will be limited in highly non-polar solvents like hexane and extremely polar solvents like water.

For practical applications, we recommend initiating solvent screening with Dichloromethane or Acetone for purification processes like column chromatography. For crystallization studies, a binary solvent system, such as Toluene/Hexane or Ethanol/Water, could be explored to carefully modulate solubility and induce crystal formation. The protocols and principles outlined in this guide provide a robust framework for making these informed, data-driven decisions.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific website.[3]

-

Meyers, J., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.[2]

-

Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.[4]

-

Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.[11]

-

ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from ECHEMI website.[1]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[6]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.[12]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.[7]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Educational Material].[13]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Laboratory Manual Supplement].[14]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from OpenOChem Learn website.[8]

-

ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from ResearchGate.[10]

-

Ball, D. W., et al. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. In Basics of GOB Chemistry. Open Library Publishing Platform.[9]

-

Rieke Metals. (n.d.). This compound. Retrieved from [Link]5]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. This compound | #6153d | Rieke Metals Products & Services [riekemetals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Unveiling the Bio-Active Potential of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane: A Technical Guide for Preclinical Investigation

Foreword: The Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, while not extensively characterized in existing literature, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical moieties. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential biological activities of this molecule. We will delve into a logical, evidence-based framework for its preclinical evaluation, grounded in the established pharmacology of related compounds.

The structure of this compound is notable for two key features: the 3,4-dimethoxyphenyl group and a keto-alkyl-chloride chain . The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active natural products and synthetic compounds, often associated with anticancer and antioxidant properties[1]. The presence of a reactive chloroketone functional group suggests potential for covalent interactions with biological macromolecules, a mechanism of action for various enzyme inhibitors[2][3]. This guide will, therefore, focus on a targeted investigation into its potential as an anticancer agent, an antioxidant, and an enzyme inhibitor.

Section 1: Physicochemical Properties and Structural Alerts

A foundational understanding of the molecule's properties is critical for designing meaningful biological assays.

| Property | Value | Source |

| CAS Number | 33245-77-1 | |

| Molecular Formula | C13H17ClO3 | [4] |

| Molecular Weight | 256.73 g/mol | [4] |

The presence of the electrophilic carbon adjacent to the ketone and the chlorine atom is a key "structural alert," suggesting that this compound may act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This reactivity is a double-edged sword; it can lead to targeted enzyme inhibition but also potential off-target toxicity. Therefore, a careful dose-response analysis and cytotoxicity profiling are essential first steps.

Section 2: Proposed Biological Activities and Investigative Workflow

Based on the structural analysis, we propose a multi-pronged investigation into the potential biological activities of this compound. The following workflow provides a logical progression for its evaluation.

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation. It is crucial to include appropriate positive and negative controls for each assay.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay will determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay will evaluate the free radical scavenging capacity of the compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases.

Protocol:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to 100 µL of a methanolic solution of DPPH (0.2 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. Ascorbic acid or Trolox should be used as a positive control.

Section 4: Hypothesized Signaling Pathway Modulation

Given the structural motifs, this compound could potentially modulate signaling pathways implicated in cancer cell survival and proliferation. A plausible hypothesis is the inhibition of a kinase or a protease involved in a pro-survival pathway.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. The electrophilic nature of the chloro-ketone could potentially lead to covalent inhibition of key kinases in this pathway, such as PI3K or Akt, which possess reactive cysteine residues in or near their active sites.

Experimental Validation:

To test this hypothesis, a western blot analysis of key proteins in the PI3K/Akt pathway would be performed on cancer cells treated with this compound. A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like mTOR would provide evidence for the on-target activity of the compound.

Section 5: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological potential of this compound. The proposed experiments are designed to provide a clear go/no-go decision for further preclinical development. Positive results in the initial cytotoxicity and mechanistic assays would warrant more advanced studies, including in vivo efficacy and toxicity studies in animal models. The structural alerts within this molecule suggest a high potential for biological activity, making it a worthy candidate for further investigation in the quest for novel therapeutic agents.

References

-

Examples of biologically active drugs with α-chlorocarbonyl group - ResearchGate. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

-

Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem - NIH. [Link]

-

3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem. [Link]

-

Showing metabocard for Chloroacetone (HMDB0250107) - Human Metabolome Database. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

methanone - MDPI. [Link]

-

Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed. [Link]

-

This compound | #6153d - Rieke Metals. [Link]

Sources

- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Chloroacetone (HMDB0250107) [hmdb.ca]

- 4. This compound | #6153d | Rieke Metals Products & Services [riekemetals.com]

1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane as a chemical intermediate

An In-Depth Technical Guide to 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane as a Chemical Intermediate

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis and pharmaceutical development, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. This compound, a seemingly unassuming molecule, is a quintessential example of such a pivotal building block. Its structure, featuring a terminal alkyl chloride, a ketone, and an electron-rich dimethoxybenzene ring, presents a trifecta of reactive sites that chemists can exploit to forge intricate polycyclic systems. This guide provides an in-depth exploration of this intermediate, moving beyond simple procedural outlines to delve into the causal chemistry, strategic applications, and field-proven methodologies that underscore its importance for researchers, scientists, and drug development professionals.

Core Synthesis: The Friedel-Crafts Acylation Approach

The principal and most efficient route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 5-chlorovaleroyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in organic synthesis.[1]

Mechanistic Rationale and Catalyst Selection

The reaction proceeds via the formation of a highly electrophilic acylium ion from 5-chlorovaleroyl chloride, facilitated by a Lewis acid catalyst. The electron-donating effects of the two methoxy groups on the veratrole ring strongly activate it towards electrophilic attack, primarily directing the acylation to the para position relative to one of the methoxy groups, resulting in the desired 1,3,4-trisubstituted product.

The choice of Lewis acid is critical. Aluminum chloride (AlCl₃) is a powerful and common choice, but its high reactivity can sometimes lead to side reactions.[1] Milder Lewis acids like tin(IV) chloride (SnCl₄) or solid acid catalysts can offer improved selectivity and easier workup, representing a more "green" alternative in some contexts.[2][3] The catalyst is required in stoichiometric amounts because it complexes with the product ketone, deactivating it and preventing further acylation.[4]

Caption: Synthesis of the target intermediate via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Veratrole (1.0 eq)

-

5-Chlorovaleroyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: Add 5-chlorovaleroyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15 minutes at 0 °C.

-

Veratrole Addition: Dissolve veratrole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and must be performed with caution.[1]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Condition / Value | Rationale / Reference |

| Starting Materials | Veratrole, 5-Chlorovaleroyl Chloride | Electron-rich aromatic and acylating agent. |

| Catalyst | Aluminum Chloride (AlCl₃) | Potent Lewis acid for acylium ion formation.[1] |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction. |

| Typical Yield | 75-90% | Dependent on purity of reagents and conditions. |

| Purity | >97% (after purification) | Achievable via recrystallization or chromatography. |

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 33245-77-1 | [5] |

| Molecular Formula | C₁₃H₁₇ClO₃ | [5] |

| Molecular Weight | 256.73 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | Typical for aromatic ketones. |

| MDL Number | MFCD07700116 | [5] |

| Hazard | Irritant | [5] |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its bifunctional nature, enabling a range of transformations. The primary application involves intramolecular cyclization, a powerful strategy for constructing tetralone frameworks, which are core structures in many natural products and pharmaceuticals.

Intramolecular Friedel-Crafts Cyclization

The terminal alkyl chloride can be induced to react with the activated aromatic ring in an intramolecular Friedel-Crafts alkylation reaction. This cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to generate a 6,7-dimethoxy-1-tetralone derivative.

This transformation is a textbook example of how a linear precursor can be strategically designed to build cyclic complexity in a single, efficient step. The resulting tetralone is a versatile intermediate itself, amenable to further modifications at the ketone or the aromatic ring.

Caption: Intramolecular cyclization to form a key tetralone intermediate.

A Gateway to Isoquinoline Alkaloids: The Papaverine Connection

While classical syntheses of papaverine, an opium alkaloid, often follow routes like the Bischler-Napieralski reaction, the intermediates derived from this compound are crucial for creating papaverine analogues and related isoquinoline structures.[6][7] The tetralone formed via cyclization can be elaborated into more complex systems. For instance, it can undergo reactions to introduce the second aromatic ring required for the papaverine skeleton. The biosynthesis of papaverine itself involves complex enzymatic steps starting from (S)-reticuline, but laboratory syntheses rely on versatile building blocks like the one discussed here to access related pharmacophores.[8][9]

Caption: Synthetic pathway from the intermediate to complex pharmaceuticals.

Conclusion: A Foundational Intermediate for Advanced Synthesis

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its straightforward synthesis via Friedel-Crafts acylation and the dual reactivity offered by its chloro and keto functionalities make it an ideal starting point for constructing complex molecules, most notably tetralones and isoquinoline-based structures. The principles and protocols outlined in this guide demonstrate its reliability and versatility, cementing its place as a valuable intermediate in the pursuit of novel pharmaceuticals and fine chemicals.

References

- Gensler, W. J. (1951). Synthesis of Papaverine and Some Related Compounds. Journal of the American Chemical Society.

-

Lichman, B. R., et al. (2019). The biosynthesis of papaverine proceeds via (S)-reticuline. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Basafa, S., & Ghashang, M. (2024). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research. Available at: [Link]

-

Lu, X., et al. (2020). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Catalysis Letters. Available at: [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. matrixscientific.com [matrixscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 8. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemres.org [orgchemres.org]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane, a valuable bifunctional intermediate in pharmaceutical and fine chemical development. The core synthetic strategy employs the robust and well-established Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 5-chlorovaleryl chloride.[1][2] We will delve into the mechanistic underpinnings of this classic electrophilic aromatic substitution, provide a detailed, field-proven experimental protocol, and address critical parameters for ensuring a successful and high-yielding reaction. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for accessing this and similar aryl ketone structures.

Introduction: The Strategic Value of Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings.[3] This reaction introduces an acyl group onto an arene, producing an aryl ketone.[4][5] Unlike the related Friedel-Crafts alkylation, the acylation reaction offers significant advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, which effectively prevents undesirable polysubstitution reactions.[5][6]

The target molecule, this compound (CAS No: 33245-77-1[7]), is a particularly useful synthetic building block. It possesses two distinct reactive handles: a terminal alkyl chloride amenable to nucleophilic substitution and an aryl ketone that can be subjected to a wide array of chemical transformations. This dual functionality makes it an attractive precursor for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Reaction Mechanism: A Stepwise Causal Analysis

The acylation of veratrole with 5-chlorovaleryl chloride proceeds via a classical electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][6][8] The entire process can be understood through three critical stages, each with a specific causal driver.

-

Generation of the Acylium Ion: The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst. The aluminum atom in AlCl₃ is electron-deficient and coordinates to the carbonyl oxygen and the chloride of the 5-chlorovaleryl chloride. This coordination weakens the C-Cl bond, facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[4][6][9] This step is crucial as the acyl chloride itself is not electrophilic enough to react with the aromatic ring.

-

Electrophilic Attack: The electron-rich veratrole ring, activated by its two methoxy groups, acts as a nucleophile. It attacks the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization and Complexation: To regain the stability of the aromatic system, a proton (H⁺) is abstracted from the carbon bearing the new acyl group, typically by the AlCl₄⁻ species formed in the initial step.[3] This regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst. However, the reaction does not end here. The carbonyl oxygen of the newly formed ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃.[3][10] This complexation is thermodynamically favorable and renders the catalyst inactive. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion.[3][11] The final product is liberated from this complex during the aqueous work-up.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 5.00 g | 36.19 | Aromatic Substrate |

| 5-Chlorovaleryl Chloride | C₅H₈Cl₂O | 155.02 | 6.18 g (4.9 mL) | 39.81 (1.1 eq) | Acylating Agent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 5.31 g | 39.81 (1.1 eq) | Lewis Acid Catalyst |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ~100 mL | - | Solvent |

| Hydrochloric Acid, conc. (37%) | HCl | 36.46 | ~15 mL | - | Work-up |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Work-up (Wash) |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Work-up (Wash) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

| Crushed Ice | H₂O | 18.02 | ~100 g | - | Work-up (Quench) |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

125 mL pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice/water bath

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

A. Reaction Setup & Execution

-

System Preparation: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and a thermometer. Attach the condenser with a drying tube to the central neck. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (5.31 g). Causality Note: AlCl₃ is extremely hygroscopic; any moisture will deactivate it and reduce yield.[9][11] Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension.

-

Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice/water bath. Causality Note: The formation of the acylium ion complex is highly exothermic.[9][12] Maintaining a low temperature prevents potential side reactions and controls the reaction rate.

-

Acyl Chloride Addition: Dissolve 5-chlorovaleryl chloride (6.18 g) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A color change to orange or red is often observed as the reactive complex forms.[12]

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve veratrole (5.00 g) in 25 mL of anhydrous DCM and add this solution to the (rinsed) dropping funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting veratrole is consumed.

Caption: Experimental workflow for synthesis.

B. Work-up and Purification

-

Quenching: Prepare a beaker with approximately 100 g of crushed ice and 15 mL of concentrated HCl. Safety Note: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality Note: This step hydrolyzes the product-AlCl₃ complex, neutralizes excess AlCl₃, and dissolves the resulting aluminum salts in the aqueous layer.[1][10] The process is highly exothermic and will generate HCl gas.

-

Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (2 x 30 mL) to recover any dissolved product.[1][9]

-

Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, likely as an oil or semi-solid.

-

Purification: Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.

Troubleshooting and Key Considerations

-

Low Yield: The most common cause of low yield is moisture inactivating the AlCl₃ catalyst.[11] Ensure all reagents, solvents, and glassware are scrupulously dry. Using a slight excess (1.1-1.2 equivalents) of AlCl₃ and the acylating agent is also recommended.

-

No Reaction: If no reaction occurs, verify the quality of the aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.

-

Side Reactions: While Friedel-Crafts acylation is generally clean, running the reaction at elevated temperatures can lead to undesired side products. Strict temperature control during the addition phase is critical.[11]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectra would show characteristic peaks for the dimethoxyphenyl group, the carbonyl group, and the alkyl chain with the terminal chloromethylene group.

Safety Precautions

-

Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas.[9] It is corrosive and should be handled with extreme care in a fume hood.[9][12] 5-Chlorovaleryl chloride is also corrosive and a lachrymator.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Quenching: The quenching process is highly exothermic and releases corrosive HCl gas. It must be performed slowly, with adequate cooling and in a well-ventilated fume hood.

-

Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

References

- Friedel Crafts Reaction - sathee jee. (n.d.).

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from [Link]

-